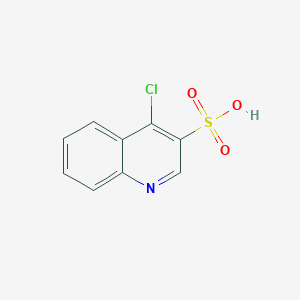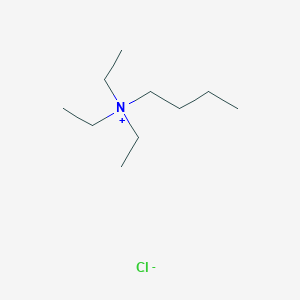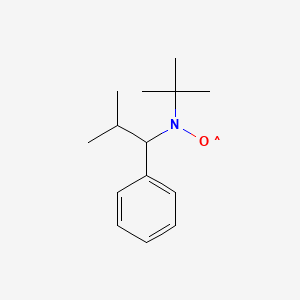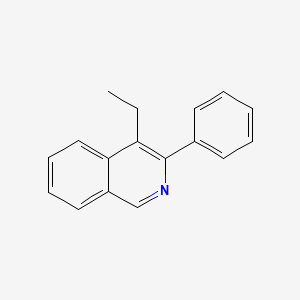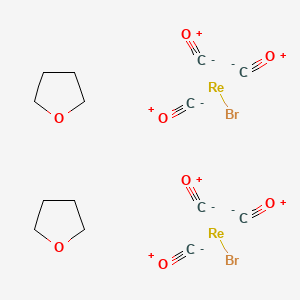
Bromotricarbonyl(tetrahydrofuran)rhenium(I)-Dimer
Übersicht
Beschreibung
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer, also known as dibromohexacarbonylbis(tetrahydrofuran)dirhenium, is a rhenium-based organometallic compound. It is widely used as a catalyst in various chemical reactions due to its unique properties and reactivity. The compound has the molecular formula [ReBr(CO)3(C4H8O)]2 and a molecular weight of 844.49 g/mol .
Wissenschaftliche Forschungsanwendungen
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: It is used in industrial processes that require efficient and selective catalysis.
Wirkmechanismus
Target of Action
The primary target of Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer is the C-H bond in aromatic ketimines . The compound acts as a catalyst in the reaction of aromatic ketimines with aldehydes .
Mode of Action
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer catalyzes reactions of aromatic ketimines with aldehydes to give isobenzofuran derivatives . Unlike ruthenium and rhodium catalysts, aldehydes, which are polar unsaturated molecules, are inserted into the C-H bond after activation .
Biochemical Pathways
The compound is involved in the synthesis of isobenzofuran derivatives . It catalyzes the insertion of acetylenes into 1,3-dicarbonyl’s
Result of Action
The result of the action of Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer is the formation of isobenzofuran derivatives from aromatic ketimines and aldehydes . These derivatives are formed in good to excellent yields .
Biochemische Analyse
Biochemical Properties
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer plays a significant role in biochemical reactions, particularly as a catalyst. It facilitates the insertion of acetylenes into 1,3-dicarbonyl compounds and the synthesis of isobenzofuran derivatives . The compound interacts with aromatic ketimines and aldehydes, promoting the formation of isobenzofuran derivatives in good to excellent yields . These interactions are crucial for various biochemical processes, highlighting the compound’s importance in catalysis.
Cellular Effects
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can lead to changes in the cellular environment, impacting the function of enzymes and proteins involved in metabolic pathways . These effects underscore the compound’s potential in modulating cellular functions and its relevance in biochemical research.
Molecular Mechanism
The molecular mechanism of Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer involves its interaction with biomolecules at the molecular level. The compound acts as a catalyst, facilitating the activation of C-H bonds in aromatic ketimines and aldehydes . This activation leads to the formation of isobenzofuran derivatives, showcasing the compound’s ability to promote specific biochemical reactions. The binding interactions with biomolecules and the subsequent changes in gene expression and enzyme activity are central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained catalytic activity . Prolonged exposure may lead to degradation, affecting its efficacy in biochemical reactions. Understanding these temporal effects is essential for optimizing its use in research and applications.
Dosage Effects in Animal Models
The effects of Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer vary with different dosages in animal models. At lower doses, the compound exhibits catalytic activity without significant adverse effects . Higher doses may lead to toxicity and adverse reactions, highlighting the importance of dosage optimization. Studies have identified threshold effects, where the compound’s efficacy and safety are balanced, providing valuable insights for its application in biochemical research.
Metabolic Pathways
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer is involved in various metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions. The compound’s catalytic activity influences metabolic flux and metabolite levels, impacting the overall metabolic processes within cells
Transport and Distribution
The transport and distribution of Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine the compound’s efficacy in catalyzing biochemical reactions and its overall impact on cellular function.
Subcellular Localization
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization influences its catalytic activity and interactions with biomolecules, highlighting the importance of understanding its subcellular distribution for optimizing its use in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer can be synthesized through the reaction of rhenium pentacarbonyl bromide with tetrahydrofuran (THF) under controlled conditions. The reaction typically involves the following steps:
- Dissolution of rhenium pentacarbonyl bromide in an appropriate solvent.
- Addition of tetrahydrofuran to the solution.
- Heating the mixture to facilitate the reaction.
- Isolation and purification of the resulting bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer .
Industrial Production Methods
Industrial production of bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhenium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhenium.
Substitution: The bromide and carbonyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, and other donor ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhenium complexes, while reduction can produce lower oxidation state complexes or metallic rhenium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromopentacarbonylrhenium(I): Similar in structure but with different reactivity and applications.
Pentacarbonylchlororhenium(I): Another rhenium-based compound with distinct properties and uses.
Dirhenium decacarbonyl: A rhenium complex with different coordination and catalytic behavior.
Uniqueness
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer is unique due to its specific combination of ligands, which confer distinct reactivity and catalytic properties. Its ability to facilitate a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
bromorhenium;carbon monoxide;oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O.6CO.2BrH.2Re/c2*1-2-4-5-3-1;6*1-2;;;;/h2*1-4H2;;;;;;;2*1H;;/q;;;;;;;;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARJHXMUDDMPBU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCOC1.C1CCOC1.Br[Re].Br[Re] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2O8Re2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469891 | |
| Record name | 54082-95-0 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54082-95-0 | |
| Record name | 54082-95-0 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


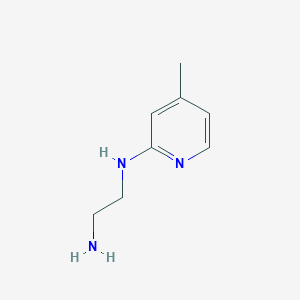
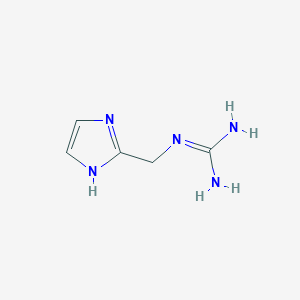

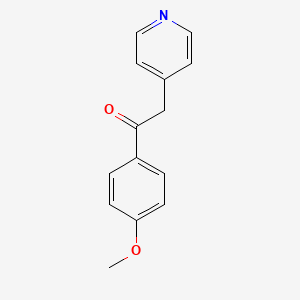



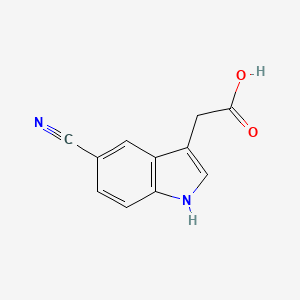
![4-[(3,4-Difluorophenyl)methyl]piperidine](/img/structure/B1625231.png)

